3-Bromo-5-fluoro-1-benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVFKSWGVOIEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388031-11-5 | |
| Record name | 3-bromo-5-fluoro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Bromo 5 Fluoro 1 Benzofuran and Analogous Benzofuran Derivatives
Cyclization Strategies for Benzofuran (B130515) Core Construction
The formation of the benzofuran ring system is the critical step in the synthesis of its derivatives. This can be achieved through various cyclization strategies that form key carbon-oxygen or carbon-carbon bonds to close the furan (B31954) ring onto the benzene (B151609) core. These methods are broadly categorized into intramolecular annulation reactions and intermolecular coupling followed by ring-closing.
Intramolecular Annulation Reactions (e.g., Wittig, McMurry)
Intramolecular reactions begin with a precursor that already contains the majority of the atoms required for the final bicyclic structure. The key ring-forming step then occurs within that single molecule.
The intramolecular Wittig reaction is a powerful method for constructing the benzofuran nucleus. acs.orgnih.gov This approach typically involves the generation of a phosphonium (B103445) ylide from an o-hydroxybenzylphosphonium salt. The ylide then reacts with an adjacent acyl group (often an ester or aldehyde) to form the C2-C3 double bond of the benzofuran ring. rsc.org A chemoselective approach using this reaction has been developed for the synthesis of highly functionalized benzofurans, where the reaction conditions can be tuned to favor benzofuran formation over other potential products like oxazoles. acs.orgnih.gov
The McMurry reaction provides another route to the benzofuran core through the reductive coupling of two carbonyl groups using low-valent titanium reagents. nih.gov In the context of benzofuran synthesis, ketoesters derived from the acylation of o-hydroxyacetophenones can undergo intramolecular cyclization to yield benzofurans. This reaction is noted for its oxophilicity and electron-transfer capability, which promotes the deoxygenation of carbonyls to form an olefin. nih.gov Research has also shown that under McMurry conditions, certain substrates like α-fluorinated benzophenones can undergo unexpected domino fusion reactions, highlighting the unique reactivity of halogenated precursors. researchgate.net
| Reaction Type | Precursor Example | Key Reagents | Product Type | Ref. |
| Intramolecular Wittig | o-(Acyloxy)benzylphosphonium salt | Base (e.g., DBU) | 2-Substituted benzofuran | rsc.org |
| McMurry Coupling | Ketoester from o-hydroxyacetophenone | TiCl₃ or TiCl₄, reducing agent (e.g., Zn, LiAlH₄) | 2,3-Disubstituted benzofuran |
Intermolecular Coupling and Ring-Closing Approaches
These strategies involve the initial coupling of two separate molecular fragments, followed by a subsequent cyclization step to form the benzofuran ring. This two-step, often one-pot, process allows for significant molecular diversity. A prominent example is the coupling of o-halophenols with terminal alkynes, which forms an intermediate that can then undergo an intramolecular cyclization to furnish the benzofuran product. This approach is frequently catalyzed by transition metals, which will be discussed in detail in the following sections. Copper-promoted domino reactions of 2-fluorophenylacetylene derivatives, involving hydration and subsequent annulation, provide a direct route to the benzofuran core. nih.gov
Transition-Metal-Catalyzed Synthesis of Halogenated Benzofurans
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and benzofurans are no exception. These methods offer high efficiency, selectivity, and functional group tolerance, making them indispensable for preparing specifically substituted derivatives like 3-Bromo-5-fluoro-1-benzofuran.
Palladium-Catalyzed Methodologies (e.g., Sonogashira, Suzuki)
Palladium catalysis is one of the most versatile tools for constructing and functionalizing the benzofuran skeleton.
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. mdpi.com It is extensively used for synthesizing 2-substituted benzofurans by coupling an o-halophenol with an alkyne, followed by cyclization. rsc.orgnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com For the synthesis of 3-substituted benzofurans, a 3-halobenzofuran can be directly coupled with a terminal alkyne. thieme-connect.com Carbonylative versions of the Sonogashira coupling have also been developed, allowing for the synthesis of alkynones and furanones. nih.gov
The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is another cornerstone of palladium catalysis. nih.govresearchgate.net This reaction is highly valuable for introducing aryl, alkyl, or other groups at specific positions on the benzofuran ring. For instance, a pre-formed 3-bromo-5-fluorobenzofuran could be coupled with a variety of boronic acids or esters to generate a library of 3-substituted derivatives. The reaction is known for its mild conditions and tolerance of a wide array of functional groups. nih.gov
| Palladium-Catalyzed Reaction | Substrate 1 | Substrate 2 | Key Features | Ref. |
| Sonogashira Coupling | o-Iodophenol | Terminal Alkyne | Forms C-C bond, followed by cyclization to 2-substituted benzofurans. Often uses a Cu(I) co-catalyst. | mdpi.comnih.gov |
| 3-Iodobenzofuran | Terminal Alkyne | Direct functionalization at the C3 position. Can be performed under copper-free conditions. | thieme-connect.com | |
| Suzuki Coupling | 3-Bromobenzofuran | Arylboronic acid | C-C bond formation at the C3 position. Tolerates a wide range of functional groups. | thieme-connect.comnih.gov |
Copper-Mediated Transformations
Copper catalysis offers a cost-effective and powerful alternative or complement to palladium-based systems for benzofuran synthesis. Copper catalysts are effective for promoting intramolecular C–O bond formation, such as the ring closure of 2-haloaromatic ketones to produce a wide variety of benzofurans. organic-chemistry.orgacs.org One-pot procedures involving an initial iron-catalyzed halogenation of an aryl ketone followed by a copper-catalyzed intramolecular O-arylation have been developed. acs.org
Copper can also mediate the direct C-H halogenation of arenes and heteroarenes, providing a direct pathway to halogenated precursors. beilstein-journals.org Furthermore, copper catalysts are used in domino reactions, such as the aerobic oxidative cyclization of phenols and alkynes, to regioselectively synthesize polysubstituted benzofurans in a one-pot procedure. rsc.org While often used as a co-catalyst in Sonogashira reactions, copper can also drive the synthesis of benzofuran derivatives through dehydrogenative C–H/O–H coupling reactions. nih.govnih.gov
Other Metal-Catalyzed Pathways (e.g., Rhodium, Iridium, Nickel)
While palladium and copper dominate the field, other transition metals offer unique reactivity for benzofuran synthesis.
Rhodium-catalyzed reactions have emerged as powerful methods for constructing the benzofuran core. These include [2+2+2] cycloadditions of phenol-linked 1,6-diynes with alkynes, which provide a flexible route to fused benzofuran derivatives under mild conditions. acs.orgnih.gov Rhodium can also catalyze C-H activation and annulation reactions, such as the direct vinylene transfer from vinylene carbonate to salicylic (B10762653) acid derivatives to selectively form C4-substituted benzofurans. acs.org One-pot syntheses of 2,3-disubstituted benzofurans have been achieved via intramolecular C-H insertion of α-imino rhodium carbenes. rsc.org
Iridium-catalyzed pathways are also known, particularly for the cyclodehydration of α-aryloxy ketones. This method allows for the efficient synthesis of various multisubstituted benzofurans. nih.govorganic-chemistry.org
Nickel-catalyzed methodologies provide an economical and effective means for benzofuran synthesis. Nickel can catalyze the intramolecular nucleophilic addition of aryl halides to aryl ketones, yielding benzofuran derivatives. organic-chemistry.orgorganic-chemistry.orgthieme.de Tandem reactions involving the coupling of 2-halophenols with 1-alkynes can be achieved under copper- and phosphine-free conditions using a nickel catalyst. mdpi.com Nickel catalysis has also been explored for the reductive ring-opening of benzofurans, demonstrating its ability to cleave inert C-O bonds, which is of significant mechanistic interest. chinesechemsoc.orgchinesechemsoc.org
| Metal Catalyst | Reaction Type | Precursors | Key Advantage | Ref. |
| Rhodium (Rh) | [2+2+2] Cycloaddition | Phenol-linked 1,6-diynes, alkynes | Flexible synthesis of fused systems | acs.orgnih.gov |
| C-H Activation / Annulation | m-Salicylic acid derivatives, vinylene carbonate | Direct, selective C4-functionalization | acs.org | |
| Iridium (Ir) | Cyclodehydration | α-Aryloxy ketones | Efficient synthesis of multisubstituted benzofurans | nih.govorganic-chemistry.org |
| Nickel (Ni) | Intramolecular Cyclization | Aryl halides with ketone functionality | Cost-effective alternative to palladium | organic-chemistry.orgthieme.de |
| Tandem Coupling/Cyclization | 2-Halophenols, 1-alkynes | Copper- and phosphine-free conditions | mdpi.com |
Metal-Free Synthetic Routes for Benzofuran Formation
The construction of the benzofuran ring has traditionally relied on metal-catalyzed cross-coupling and cyclization reactions. However, to minimize costs, improve sustainability, and avoid potential metal contamination in final products, significant research has been directed toward the development of metal-free alternatives.
One prominent metal-free approach involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. Reagents like (diacetoxyiodo)benzene, PhI(OAc)₂, can effect this transformation in good yields. This oxidative cyclization proceeds without the need for any transition metal catalyst, offering a greener alternative to classical methods.
Another innovative strategy relies on the unique reactivity of sulfoxides in a sequence involving an interrupted Pummerer reaction followed by a nih.govnih.gov sigmatropic rearrangement. In this approach, readily accessible benzothiophene (B83047) S-oxides are combined with phenols. The reaction sequence deconstructs the benzothiophene scaffold to assemble C3-arylated benzofuran products, representing a novel C-H functionalization of simple phenols without transition metal catalysis. nih.gov
Furthermore, tandem reactions provide an efficient route to fused benzofuran derivatives under mild, metal-free conditions. For instance, the reaction of 2-fluorobenzonitriles with substituted alcohols can proceed via a Smiles rearrangement to construct regioselective five-membered heterocycles in good to excellent yields. This one-pot process highlights the efficiency of metal-free methodologies in building complex heterocyclic systems.
| Methodology | Key Reagents/Conditions | Key Transformation | Advantages |
|---|---|---|---|
| Hypervalent Iodine-Mediated Cyclization | PhI(OAc)₂, Acetonitrile | Oxidative cyclization of o-hydroxystilbenes | Metal-free, good yields |
| Interrupted Pummerer/ nih.govnih.gov Sigmatropic Rearrangement | Benzothiophene S-oxides, Phenols | C-H functionalization of phenols | Novel reactivity, avoids pre-functionalized phenols nih.gov |
| Smiles Rearrangement | 2-Fluorobenzonitriles, Alcohols | Tandem nucleophilic substitution and cyclization | One-pot, mild conditions, high efficiency |
Directed Halogenation Techniques for Bromine and Fluorine Introduction
Achieving the specific 3-bromo-5-fluoro substitution pattern on the benzofuran ring requires highly regioselective halogenation methods. Direct electrophilic halogenation of the parent benzofuran is often unselective, necessitating more sophisticated and directed approaches.
The introduction of fluorine onto an aromatic ring is a significant challenge in organic synthesis. For a target like 5-fluoro-1-benzofuran, the fluorine atom must be installed regioselectively on the benzene portion of the heterocycle.
A cutting-edge approach for synthesizing fluorinated benzofurans from polyfluorophenols is the sigmatropic dearomatization/defluorination strategy . nih.gov This multi-step process begins with an interrupted Pummerer reaction of ketene (B1206846) dithioacetal monoxides with polyfluorophenols, which triggers a nih.govnih.gov sigmatropic rearrangement. This key step temporarily dearomatizes the phenolic ring. Subsequently, a zinc-mediated reductive step smoothly removes a fluoride (B91410) ion from the dearomatized intermediate, followed by an acid-promoted cyclization and re-aromatization to yield the fluorinated benzofuran product. This strategy allows for the transformation of a C-F bond and the construction of the heterocyclic ring in a highly controlled manner. nih.gov
Another powerful strategy is the dearomatizing 2,3-fluoroaroylation of benzofurans, which proceeds via cooperative N-heterocyclic carbene (NHC) and photoredox catalysis. In this reaction, an aroyl fluoride acts as a bifunctional reagent, delivering both an aroyl group and a fluoride ion across the 2,3-double bond of the benzofuran. This process generates 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity.
More conventional methods for aromatic fluorination that can be adapted for benzofuran precursors include:
Nucleophilic Aromatic Substitution (SNAr): This involves reacting a phenol (B47542) bearing a good leaving group (e.g., a nitro group) at the desired position with a fluoride source like anhydrous tetrabutylammonium (B224687) fluoride (TBAF).
Electrophilic Fluorination: Using reagents like Selectfluor® (F-TEDA-BF₄), direct C-H fluorination of an activated benzofuran precursor can be achieved, although controlling regioselectivity can be challenging and often depends on the directing influence of existing substituents.
| Strategy | Fluorine Source/Reagents | Mechanism/Key Step | Applicability |
|---|---|---|---|
| Sigmatropic Dearomatization/Defluorination | Polyfluorophenols, Zn | nih.govnih.gov Sigmatropic rearrangement and reductive defluorination nih.gov | Synthesis of fluorinated benzofurans from fluorinated precursors nih.gov |
| Dearomatizing Fluoroaroylation | Aroyl fluorides, Photoredox/NHC catalysis | Radical/radical cross-coupling | 2,3-difunctionalization of benzofurans |
| Nucleophilic Substitution (SNAr) | TBAF, CsF, KF | Halogen or nitro-group exchange (Halex) | Requires activated precursors with a leaving group |
| Electrophilic Fluorination | Selectfluor® | Direct C-H fluorination | Suitable for electron-rich aromatic systems |
Introducing a bromine atom specifically at the C-3 position of the benzofuran ring is non-trivial. Standard electrophilic bromination of benzofuran with reagents like Br₂ typically results in preferential attack at the electron-rich C-2 position. Therefore, directed strategies are required to achieve C-3 bromination.
One effective method is to perform a directed ortho-metalation (DoM) on a suitable benzofuran precursor, followed by quenching with an electrophilic bromine source. For example, a directing group at the C-2 position can facilitate lithiation at the C-3 position with a strong base like n-butyllithium. Subsequent treatment with a brominating agent such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS) installs the bromine atom at the desired C-3 site.
Alternatively, the synthesis can be designed to build the benzofuran ring from a precursor that already contains the bromine atom in the correct position. This can be achieved through the cyclization of ortho-alkynylphenols. If the alkyne substrate bears a bromine atom on the terminal alkyne carbon, the subsequent cyclization reaction (often catalyzed by electrophiles like I₂ or Au/Pt salts, though metal-free variants exist) will yield the 3-bromobenzofuran product directly.
A powerful metal-free approach for synthesizing 3-halobenzofurans starts from O-aryl carbamates. nih.gov The carbamate (B1207046) group acts as a directed metalation group, allowing for selective lithiation at the ortho position using a strong base like s-butyllithium. The resulting organolithium species is then reacted with an alkynylsulfone. A subsequent one-pot hydrolysis and cyclization sequence affords the 3-halobenzofuran, with the halogen having been present on the initial O-aryl carbamate. nih.gov
Cascade and Domino Reactions in Benzofuran Synthesis
Cascade (or domino) reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer exceptional efficiency in constructing complex molecules like substituted benzofurans.
A notable example is the catalyst-free synthesis of benzofuran derivatives from the reaction between nitroepoxides and salicylaldehydes. nih.gov This process, typically mediated by a base like K₂CO₃ in a polar solvent like DMF at elevated temperatures, proceeds through a cascade of reactions, likely involving an initial Henry reaction, followed by intramolecular cyclization and elimination to furnish the benzofuran core. nih.gov
Radical-based cascades also provide a powerful entry to functionalized benzofurans. For instance, a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether can initiate a radical cyclization. This is followed by an intermolecular radical-radical coupling, enabling the construction of complex, polycyclic benzofuran derivatives in a single step.
Sigmatropic rearrangements can also be key triggers in cascade sequences for benzofuran synthesis. The trifluoroacetylation of O-phenyloxime ethers can induce a nih.govnih.gov-sigmatropic rearrangement, which is immediately followed by a cyclization step to form dihydrobenzofurans or, with further elimination, fully aromatic benzofurans. researchgate.net This method provides rapid access to the core structure under mild conditions. researchgate.net These elegant cascade processes exemplify modern synthetic strategies that maximize molecular complexity while minimizing step count and operational handling.
Elucidating the Chemical Reactivity of 3 Bromo 5 Fluoro 1 Benzofuran and Its Derivatives
Electrophilic Aromatic Substitution Patterns on the Benzofuran (B130515) Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. khanacademy.orgmasterorganicchemistry.com In the case of 3-Bromo-5-fluoro-1-benzofuran, the benzofuran nucleus is the site of these reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. khanacademy.org The directing effects of the existing substituents—the bromine at the 3-position, the fluorine at the 5-position, and the oxygen atom of the furan (B31954) ring—play a crucial role in determining the regioselectivity of the substitution.
The oxygen atom of the benzofuran is an ortho-, para-director and an activating group due to its ability to donate electron density to the benzene (B151609) ring through resonance. The fluorine atom at the 5-position is also an ortho-, para-director, albeit a deactivating one due to its high electronegativity. The bromine atom at the 3-position primarily exerts an electron-withdrawing inductive effect. The interplay of these electronic effects dictates that electrophilic attack will preferentially occur at positions ortho or para to the activating oxygen and fluorine groups.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.comyoutube.comlibretexts.org For this compound, nitration would likely introduce a nitro group at the 4- or 6-position, influenced by the directing effects of the oxygen and fluorine atoms. Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid catalyst would be expected to yield polyhalogenated benzofurans.
| Reaction | Typical Reagents | Expected Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | 4- or 6-position |
| Bromination | Br₂, FeBr₃ | 4- or 6-position |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4- or 6-position |
Nucleophilic Aromatic and Aliphatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) reactions on the this compound system are less common than electrophilic substitutions due to the electron-rich nature of the aromatic ring. chemistrysteps.comnih.gov However, the presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic attack under certain conditions, particularly if additional activating groups are present. chemistrysteps.comopenstax.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org For a nucleophile to replace the fluorine at the 5-position, the reaction would require forcing conditions and potentially the presence of a strong electron-withdrawing group ortho or para to the fluorine.
More synthetically relevant are nucleophilic aliphatic substitution reactions on derivatives of this compound. For instance, if a side chain containing a suitable leaving group is introduced at the 2-position, it can readily undergo S_N2 reactions with various nucleophiles.
Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Sonogashira)
The bromine atom at the 3-position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of the bromo-benzofuran with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position. For example, reacting this compound with an arylboronic acid would yield a 3-aryl-5-fluoro-1-benzofuran derivative.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the bromo-benzofuran with a terminal alkyne. This is a highly efficient method for introducing alkynyl moieties onto the benzofuran core, which can then be further elaborated.
The reactivity difference between the C–Br and C–F bonds can be exploited for selective functionalization. beilstein-journals.orgnih.gov Typically, the C–Br bond is more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the 3-position while leaving the C–F bond at the 5-position intact. beilstein-journals.orgnih.gov
| Coupling Reaction | Catalyst System | Coupling Partner | Resulting Bond |
| Suzuki | Pd catalyst, Base | Boronic acid/ester | C-C |
| Sonogashira | Pd catalyst, Cu catalyst, Base | Terminal alkyne | C-C (alkynyl) |
| Heck | Pd catalyst, Base | Alkene | C-C (alkenyl) |
| Buchwald-Hartwig | Pd catalyst, Base | Amine, Alcohol, Thiol | C-N, C-O, C-S |
Oxidative and Reductive Transformations of the Benzofuran System
The benzofuran core can undergo various oxidative and reductive transformations, although the stability of the aromatic system often requires specific reagents to achieve desired outcomes.
Oxidation: Strong oxidizing agents can lead to the cleavage of the furan ring. Milder oxidation conditions can potentially lead to the formation of 2,3-diones or other oxidized products, depending on the substituents present.
Reduction: Catalytic hydrogenation can reduce the furan ring of the benzofuran system. For example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst can lead to the saturation of the 2,3-double bond, affording a 2,3-dihydrobenzofuran (B1216630) derivative. The benzene ring is generally more resistant to reduction under these conditions. Selective reduction of other functional groups on the molecule can be achieved using specific reducing agents.
Rearrangement Reactions and Their Synthetic Utility (e.g., Smiles-type rearrangement)
Rearrangement reactions can provide access to novel molecular scaffolds from readily available starting materials. While specific examples involving this compound are not extensively documented, related benzofuran systems can undergo rearrangements.
A potential rearrangement for a derivative of this compound could be a Smiles-type rearrangement. This intramolecular nucleophilic aromatic substitution would require a derivative with a tethered nucleophile at the 2-position and an activating group on the benzene ring. Such a rearrangement could lead to the formation of a different heterocyclic system.
Functional Group Interconversions on the Benzofuran Core
The bromine and fluorine atoms on the this compound core, as well as other functional groups that can be introduced, can be further transformed through various functional group interconversions.
The bromine atom at the 3-position can be converted into other functional groups. For instance, it can be lithiated using an organolithium reagent and then quenched with an electrophile to introduce a variety of substituents.
The fluorine atom at the 5-position is generally less reactive but can be replaced under specific nucleophilic aromatic substitution conditions.
If other functional groups are present, such as a nitro group introduced via electrophilic substitution, they can be reduced to an amino group, which can then be further functionalized. An ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol. These interconversions significantly expand the synthetic utility of the this compound scaffold.
| Starting Functional Group | Reagents | Resulting Functional Group |
| Bromo (-Br) | n-BuLi, then E⁺ | -E (various electrophiles) |
| Nitro (-NO₂) | H₂, Pd/C or SnCl₂ | Amino (-NH₂) |
| Ester (-COOR) | LiAlH₄ | Alcohol (-CH₂OH) |
| Ester (-COOR) | NaOH, H₂O | Carboxylic Acid (-COOH) |
Mechanistic and Kinetic Investigations of Benzofuran Transformations
Detailed Reaction Mechanism Elucidation
The transformations of 3-Bromo-5-fluoro-1-benzofuran are expected to be diverse, encompassing electrophilic and nucleophilic substitutions, as well as transition-metal-catalyzed cross-coupling reactions. The elucidation of the mechanisms of these reactions is crucial for predicting reaction outcomes and developing novel synthetic methodologies.
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS) reactions, the benzofuran (B130515) ring acts as a nucleophile. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The fluorine atom at the 5-position is an ortho-, para-director, while the bromine atom at the 3-position can influence the regioselectivity of the attack.
A plausible mechanism for the bromination of this compound is depicted below:
Generation of the electrophile: A bromine molecule is polarized by a Lewis acid catalyst (e.g., FeBr₃) to generate a more potent electrophile.
Nucleophilic attack: The π-system of the benzofuran ring attacks the electrophilic bromine, leading to the formation of a sigma complex. The positive charge in this intermediate is delocalized across the ring system.
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) reactions on the benzofuran ring are less common than EAS but can occur under specific conditions, particularly with strong nucleophiles and in the presence of electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. For this compound, the fluorine atom at the 5-position could potentially be substituted by a strong nucleophile, although the electron-donating nature of the benzofuran ring system makes this challenging without additional activating groups.
Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 3-position of this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The general mechanism for a Suzuki coupling reaction involving this compound would involve the following key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of this compound to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the desired cross-coupled product.
Kinetic Analysis of Reaction Pathways and Rate Laws
The study of reaction kinetics provides valuable insights into the factors that control the rates of chemical transformations. For the reactions of this compound, the rate laws are expected to be influenced by the concentrations of the reactants and catalysts, as well as by temperature and the solvent system.
For a typical electrophilic aromatic substitution reaction, the rate law can often be expressed as:
Rate = k[Benzofuran][Electrophile]
This second-order rate law is consistent with a mechanism where the rate-determining step is the initial attack of the benzofuran on the electrophile.
In the case of transition-metal-catalyzed cross-coupling reactions, the kinetics can be more complex due to the multi-step nature of the catalytic cycle. The rate law may depend on the specific step that is rate-limiting, which can be the oxidative addition, transmetalation, or reductive elimination. For instance, if the oxidative addition is the rate-determining step, the rate law might be:
Rate = k[Catalyst][this compound]
A hypothetical kinetic dataset for the Suzuki coupling of this compound with phenylboronic acid is presented in the interactive table below to illustrate these principles.
| Experiment | [this compound] (M) | [Phenylboronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 1 | 1.5 x 10-5 |
| 2 | 0.2 | 0.1 | 1 | 3.0 x 10-5 |
| 3 | 0.1 | 0.2 | 1 | 1.5 x 10-5 |
| 4 | 0.1 | 0.1 | 2 | 3.0 x 10-5 |
This is a hypothetical data table for illustrative purposes.
Influence of Substituents (e.g., Bromine, Fluorine) on Reaction Rates and Regioselectivity
The bromine and fluorine substituents on the this compound ring have a profound influence on both the rate of reaction and the regioselectivity of product formation.
Electronic Effects:
Fluorine (at C5): Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). In electrophilic aromatic substitution, the resonance effect typically dominates, making the fluorine a deactivating but ortho-, para-directing group. This means that electrophilic attack will be directed to the positions ortho and para to the fluorine atom (C4 and C6).
Bromine (at C3): Bromine also exhibits both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). Similar to fluorine, it is a deactivating but ortho-, para-director. However, its influence is on the furan (B31954) ring part of the molecule.
Steric Effects: The bromine atom at the 3-position can exert a significant steric hindrance, potentially disfavoring reactions at the adjacent C2 and C4 positions.
Combined Effects on Regioselectivity: In electrophilic aromatic substitution, the directing effects of both the fluorine and the benzofuran ring system itself must be considered. The oxygen atom of the furan ring is a strong activating and ortho-, para-director. Therefore, electrophilic attack is generally favored at the C2 position. However, the presence of the bromine at C3 may sterically hinder attack at C2 and electronically deactivate this position. The fluorine at C5 will direct incoming electrophiles to the C4 and C6 positions. The ultimate regiochemical outcome will be a balance of these electronic and steric factors.
The following table summarizes the expected influence of the substituents on different reaction types.
| Reaction Type | Effect of 5-Fluoro Group | Effect of 3-Bromo Group | Overall Effect on Rate | Predicted Regioselectivity |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Deactivating (-I > +M), o,p-directing | Deactivating (-I > +M), Steric hindrance at C2/C4 | Decreased compared to unsubstituted benzofuran | Attack favored at C4 and C6 |
| Nucleophilic Aromatic Substitution (at C5) | Activating (strong -I) | Minor electronic effect | Potentially enhanced at the C-F bond | Substitution of fluorine |
| Transition-Metal-Catalyzed Cross-Coupling (at C3) | Minor electronic effect | Reactive site for oxidative addition | Generally facile | Coupling at the C-Br bond |
Identification of Key Intermediates and Transition States
The identification of reaction intermediates and the characterization of transition states are critical for a complete understanding of a reaction mechanism. These transient species are often studied using a combination of spectroscopic techniques and computational chemistry.
Key Intermediates:
Sigma Complex (Arenium Ion): In electrophilic aromatic substitution reactions, the formation of a resonance-stabilized carbocation intermediate is a key step. For this compound, the stability of the possible sigma complexes will determine the regioselectivity of the reaction. Computational studies can be employed to calculate the relative energies of the different possible sigma complexes, providing insights into the most likely site of electrophilic attack.
Meisenheimer Complex: In nucleophilic aromatic substitution, the key intermediate is a resonance-stabilized carbanion. The stability of this complex is enhanced by the presence of electron-withdrawing groups.
Organopalladium Intermediates: In palladium-catalyzed cross-coupling reactions, various organopalladium species are formed during the catalytic cycle. These include the oxidative addition product, the transmetalation intermediate, and the complex just prior to reductive elimination.
Transition States: The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. The structure of the transition state can provide valuable information about the mechanism. For example, in an electrophilic aromatic substitution reaction, the transition state will resemble the sigma complex. Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the structures and energies of transition states. These calculations can help to rationalize the observed reaction rates and selectivities.
Due to the lack of specific experimental studies on this compound, the characterization of its specific reaction intermediates and transition states remains an area for future research.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Fluoro 1 Benzofuran Analogues
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Bromo-5-fluoro-1-benzofuran. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of a this compound analogue, the chemical shifts and coupling constants of the protons are highly informative. The protons on the benzofuran (B130515) ring system typically appear in distinct regions. For instance, the proton at the 2-position of the furan (B31954) ring is expected to resonate at a specific chemical shift, while the protons on the benzene (B151609) ring will show characteristic splitting patterns influenced by the fluorine and bromine substituents. The fluorine atom will induce additional splitting (H-F coupling), which is crucial for assigning the positions of the aromatic protons.
¹³C NMR spectroscopy complements the proton data by providing information on each carbon atom in the molecule. The chemical shifts of the carbons are influenced by their local electronic environment. The carbons directly attached to the electronegative fluorine and bromine atoms will exhibit distinct shifts. Furthermore, carbon-fluorine coupling (C-F coupling) provides unambiguous evidence for the position of the fluorine substituent on the benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| H-2 | ¹H NMR | 7.8 - 8.0 | s |
| H-4 | ¹H NMR | 7.4 - 7.6 | dd, J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| H-6 | ¹H NMR | 7.1 - 7.3 | ddd, J(H-H) ≈ 9 Hz, J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| H-7 | ¹H NMR | 7.5 - 7.7 | dd, J(H-H) ≈ 9 Hz, J(H-F) ≈ 4-5 Hz |
| C-2 | ¹³C NMR | 145 - 150 | d, J(C-H) |
| C-3 | ¹³C NMR | 95 - 100 | s |
| C-3a | ¹³C NMR | 125 - 130 | d, J(C-F) |
| C-4 | ¹³C NMR | 115 - 120 | d, J(C-F) |
| C-5 | ¹³C NMR | 158 - 162 | d, J(C-F) |
| C-6 | ¹³C NMR | 112 - 117 | d, J(C-F) |
| C-7 | ¹³C NMR | 120 - 125 | s |
| C-7a | ¹³C NMR | 150 - 155 | d, J(C-F) |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which allows for the unambiguous confirmation of its molecular formula (C₈H₄BrFO).
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M⁺+2), which is a clear indicator of the presence of a single bromine atom in the molecule.
Fragmentation analysis, often performed using techniques like gas chromatography-mass spectrometry (GC-MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve the initial loss of the bromine atom, followed by the cleavage of the furan ring, such as the loss of a carbon monoxide (CO) molecule, which is a common fragmentation pathway for furan-containing compounds.
Table 2: Predicted Mass Spectrometry Data for this compound (C₈H₄BrFO)
| m/z Value | Proposed Fragment | Significance |
| 214/216 | [C₈H₄BrFO]⁺ | Molecular ion peak (M⁺), showing 1:1 isotopic pattern for Br |
| 135 | [C₈H₄FO]⁺ | Loss of Br radical |
| 107 | [C₇H₄F]⁺ | Loss of Br and CO |
| 82 | [C₅H₃F]⁺ | Further fragmentation |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound would display a series of characteristic absorption bands that confirm its key structural features.
The presence of the aromatic benzofuran system would be indicated by several bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz Carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. libretexts.org The ether linkage (C-O-C) within the furan ring gives rise to a strong, characteristic absorption band, typically in the 1000-1300 cm⁻¹ range.
Furthermore, the carbon-halogen bonds will have their own distinct absorptions in the fingerprint region of the spectrum. The C-F stretching vibration is typically observed as a strong band in the 1000-1400 cm⁻¹ range, while the C-Br stretching vibration appears at lower frequencies, usually between 500-600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1050 | C-O-C Stretch | Furan Ether |
| 1200 - 1100 | C-F Stretch | Aryl Fluoride (B91410) |
| 600 - 500 | C-Br Stretch | Aryl Bromide |
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
This technique would confirm the planarity of the fused benzofuran ring system. nih.gov It would also provide precise measurements of the C-Br and C-F bond lengths. Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules or halogen bonding involving the bromine and fluorine atoms. nih.gov This information is crucial for understanding the solid-state properties of the material. The data obtained includes the space group, unit cell dimensions, and atomic coordinates. vensel.org
Table 4: Representative Crystallographic Data for a Benzofuran Analogue
| Parameter | Description | Example Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic nih.gov |
| Space Group | The specific symmetry group of the crystal. | P2₁/c vensel.org |
| a (Å) | Unit cell dimension. | 13.0488 (4) nih.gov |
| b (Å) | Unit cell dimension. | 11.1874 (3) nih.gov |
| c (Å) | Unit cell dimension. | 9.9295 (3) nih.gov |
| β (°) | Unit cell angle. | 105.709 (2) nih.gov |
| V (ų) | Volume of the unit cell. | 1395.39 (7) nih.gov |
| Z | Number of molecules per unit cell. | 4 nih.gov |
Computational Chemistry and Theoretical Studies on 3 Bromo 5 Fluoro 1 Benzofuran
Electronic Structure and Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)
There are no specific studies in the reviewed literature that analyze the electronic structure or frontier molecular orbitals (HOMO-LUMO) of 3-Bromo-5-fluoro-1-benzofuran. Such an analysis would be crucial for understanding its reactivity, electrophilic and nucleophilic sites, and its potential behavior in chemical reactions.
Conformational Analysis and Stability Predictions
Detailed conformational analyses and stability predictions for this compound are not present in the current body of scientific literature. While the benzofuran (B130515) core is largely planar, the rotational barriers and preferred orientations of the substituents, which would be elucidated by conformational analysis, have not been computationally investigated.
Reaction Pathway Modeling and Transition State Characterization (e.g., DFT calculations)
No published research was found that specifically models reaction pathways or characterizes transition states involving this compound using methods such as Density Functional Theory (DFT) calculations. These studies are essential for predicting reaction outcomes, understanding mechanisms, and designing new synthetic routes.
Prediction of Spectroscopic Parameters
While basic compound information is available, detailed computational predictions of spectroscopic parameters (such as NMR chemical shifts, vibrational frequencies, or UV-Vis absorption spectra) for this compound have not been reported. Such theoretical data is invaluable for interpreting experimental spectra and confirming molecular structures.
Academic Applications and Structure Activity Relationship Sar Research of 3 Bromo 5 Fluoro 1 Benzofuran Derivatives
Rational Design and Synthesis of Derivatives for Biological Inquiry
The rational design of 3-bromo-5-fluoro-1-benzofuran derivatives is often guided by the desire to enhance interactions with specific biological targets, such as enzymes or receptors, or to improve pharmacokinetic properties for applications like in vivo imaging. The synthesis of these derivatives typically involves multi-step reaction sequences.
For instance, in the development of potential anticancer agents, a common strategy involves the synthesis of hybrid molecules where the benzofuran (B130515) scaffold is linked to other pharmacologically active moieties. nih.govnih.gov A general synthetic route might begin with a substituted salicylaldehyde (B1680747) which, upon reaction with a bromoacetophenone derivative, yields a 2-benzoylbenzofuran core. nih.gov This intermediate can then undergo further modifications, such as substitution reactions, to introduce various functional groups. nih.gov For example, the synthesis of benzofuran derivatives bearing an N-aryl piperazine (B1678402) moiety has been reported, starting from 5-diethylaminosalicylaldehyde and 2-bromo-4′-fluoro acetophenone. nih.gov
In the context of developing imaging agents, particularly for positron emission tomography (PET), the design focuses on incorporating a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into the benzofuran structure. acs.orgnih.gov The synthesis of fluorinated benzofuran derivatives for PET imaging of β-amyloid plaques often utilizes an intramolecular Wittig reaction to form the benzofuran backbone. acs.orgnih.govnih.gov The ¹⁸F-labeling is typically achieved through a nucleophilic substitution reaction on a suitable precursor molecule. nih.gov
The strategic placement of the bromo and fluoro groups on the benzofuran ring is crucial. The fluorine atom can serve as a site for radiofluorination or can modulate the electronic properties and metabolic stability of the molecule. nih.gov The bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships. nih.govmdpi.com
In Vitro Biological Activity Profiling Against Specific Molecular Targets
Derivatives of this compound have been investigated for their biological activity against a range of molecular targets, particularly in the areas of oncology and neurodegenerative diseases.
In cancer research, these compounds have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.govrsc.org For example, certain fluorinated benzofuran derivatives have shown the ability to inhibit the proliferation of human colon cancer cells (HCT116) with IC₅₀ values in the micromolar range. nih.gov Mechanistic studies have revealed that these compounds can induce apoptosis, as evidenced by increased DNA cleavage and modulation of apoptosis-related proteins like PARP-1 and Bcl-2. nih.govresearchgate.net The SAR studies of halogenated benzofuran derivatives have indicated that the presence and position of halogen atoms can significantly impact their cytotoxic activity. nih.gov For instance, the addition of bromine or fluorine has been consistently linked to an increase in anticancer activities, likely due to the formation of halogen bonds that enhance binding affinity to target molecules. nih.gov
Some benzofuran derivatives have also been evaluated for their anti-inflammatory properties through their interaction with cyclooxygenase (COX) enzymes. Certain dihydrofluorinated benzofurans have been shown to inhibit COX-1 and COX-2 activity, which are key enzymes in the inflammatory pathway. nih.gov
In the field of neurodegenerative diseases, particularly Alzheimer's disease, fluorinated benzofuran derivatives have been designed and evaluated as imaging agents for β-amyloid (Aβ) plaques. acs.orgnih.govnih.gov In vitro binding assays have shown that these derivatives can exhibit high affinity for Aβ aggregates, with Kᵢ values in the nanomolar range. acs.orgnih.govnih.gov This high affinity is a critical prerequisite for a successful PET tracer.
The following table summarizes the in vitro biological activity of selected fluorinated benzofuran derivatives:
| Compound Type | Target/Assay | Biological Activity | Reference |
| Dihydrofluorinated benzofuran derivatives | HCT116 cell proliferation | IC₅₀ values of 19.5 µM and 24.8 µM for active compounds. | nih.gov |
| Dihydrofluorinated benzofuran derivatives | Apoptosis (TUNEL assay) | Increased percentage of apoptotic cells with increasing concentration. | nih.govresearchgate.net |
| Dihydrofluorinated benzofuran derivatives | PARP-1 and Bcl-2 expression | Increased cleavage of PARP-1 and altered expression of Bcl-2. | nih.govresearchgate.net |
| Fluorinated benzofuran derivatives | Aβ(1-42) aggregates | High affinity with Kᵢ values in the nanomolar range. | acs.orgnih.govnih.gov |
| Halogenated benzofuran derivatives | K562 and HL60 leukemia cells | IC₅₀ values of 5 µM and 0.1 µM, respectively, for a brominated derivative. | nih.gov |
Molecular Docking and Ligand-Target Interaction Studies (Preclinical)
Molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. researchgate.netnih.gov These in silico studies are instrumental in understanding the structure-activity relationships of this compound derivatives and in guiding the design of more potent and selective compounds.
For benzofuran derivatives designed as anticancer agents, molecular docking has been employed to investigate their interactions with key cancer-related proteins such as PI3K, VEGFR-2, and the epidermal growth factor receptor (EGFR). researchgate.netnih.gov These studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the benzofuran derivative and specific amino acid residues in the active site of the target protein. nih.gov For example, docking studies of benzofuran-1,2,3-triazole hybrids with EGFR have identified key hydrogen bond interactions with residues like Thr766 and Asp831, which are important for inhibitory activity. nih.gov The binding affinity, often expressed as a docking score or binding energy, can be correlated with the experimentally determined biological activity. africanjournalofbiomedicalresearch.com
In the context of antifungal drug design, molecular docking has been used to study the interaction of benzofuran-triazole hybrids with N-myristoyltransferase, a potential fungal drug target. nih.gov These studies help to rationalize the observed antifungal activity and guide the synthesis of new derivatives with improved binding characteristics. nih.gov
The results from molecular docking can provide a structural basis for the observed SAR. For instance, the improved anticancer activity of certain halogenated benzofurans can be explained by the formation of favorable halogen bonds with the target protein, as predicted by docking simulations. nih.gov
The following table provides examples of molecular docking studies performed on benzofuran derivatives:
| Derivative Class | Target Protein | Key Findings | Reference |
| Benzofuran-1,2,3-triazole hybrids | EGFR | Identification of hydrogen bond interactions with Thr766 and Asp831; correlation between docking score and potential inhibitory activity. | nih.gov |
| Benzofuran derivatives | PI3K and VEGFR-2 | Dual inhibitory effect predicted for a specific compound, rationalizing its anticancer activity. | researchgate.net |
| Benzofuran-triazole hybrids | N-myristoyltransferase | Investigation of binding affinities and interaction modes to explain antifungal activity. | nih.gov |
| General benzofuran derivatives | CDK2 | Prediction of binding modes and interaction sites for potential kinase inhibition. | researchgate.net |
Development of Fluorinated Benzofuran-Based Molecular Probes for Preclinical Imaging Studies
The development of molecular probes for in vivo imaging techniques like PET is a significant area of research for this compound derivatives. The incorporation of fluorine-18, a positron-emitting isotope with a convenient half-life of approximately 110 minutes, allows for the non-invasive visualization and quantification of biological processes at the molecular level. acs.orgnih.gov
A primary application of ¹⁸F-labeled benzofuran derivatives is in the imaging of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. acs.orgnih.govnih.govnih.gov The rationale for using these probes is their ability to cross the blood-brain barrier and selectively bind to Aβ plaques. acs.orgnih.govnih.gov
Preclinical evaluation of these probes involves several stages. Initially, their binding affinity and selectivity for Aβ aggregates are determined in vitro. acs.orgnih.govnih.gov Promising candidates are then radiolabeled with ¹⁸F and their biodistribution is studied in animal models, typically normal mice, to assess their brain uptake and washout kinetics. nih.govnih.gov A high initial brain uptake followed by a relatively fast washout from non-target areas is a desirable characteristic for a PET imaging agent. nih.gov
Further preclinical validation is conducted in transgenic animal models that develop Aβ plaques, such as the Tg2576 mouse model. nih.govnih.govnih.gov Ex vivo autoradiography of brain sections from these animals after injection of the ¹⁸F-labeled benzofuran probe can visually confirm the specific labeling of Aβ plaques. nih.gov This is often corroborated by co-staining the same brain sections with traditional plaque-staining dyes like thioflavin-S. nih.gov In vivo PET imaging studies in these animal models can then be performed to demonstrate the ability of the probe to visualize Aβ plaques in the living brain. nih.gov
One such fluorinated benzofuran derivative, [¹⁸F]17, has shown high uptake in the brains of mice (5.66% ID/g at 10 minutes post-injection), which is sufficient for PET imaging. acs.orgnih.govnih.gov
The following table summarizes key data from preclinical imaging studies of an ¹⁸F-labeled benzofuran derivative:
| Parameter | Animal Model | Result | Reference |
| Brain Uptake of [¹⁸F]17 | Normal Mice | 5.66% ID/g at 10 min post-injection | acs.orgnih.govnih.gov |
| Brain Washout of [¹⁸F]17 | Normal Mice | 2.80% ID/g at 60 min post-injection | nih.gov |
| Plaque Labeling | Tg2576 Mouse Brain Sections (ex vivo autoradiography) | Clear labeling of β-amyloid plaques | nih.govnih.govnih.gov |
| In Vivo Imaging | Tg2576 Mice | Demonstrated potential for detecting β-amyloid plaques | nih.gov |
Role as Synthetic Intermediates in Complex Molecule Synthesis
The this compound scaffold is a valuable synthetic intermediate in the construction of more complex molecules due to the versatile reactivity of its functional groups. The benzofuran core itself is a key structural unit in numerous natural products and pharmacologically active compounds. tus.ac.jpresearchgate.net
The bromine atom at the 3-position is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.netmdpi.com These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the synthesis of a diverse library of benzofuran derivatives for biological screening. For example, the Stille coupling reaction has been a key step in the total synthesis of natural products containing a benzofuran ring. researchgate.net
Furthermore, the benzofuran ring system can be synthesized from readily available starting materials, and recent advances in synthetic methodology have enabled the production of diverse and highly substituted benzofurans. tus.ac.jpacs.org The ability to functionalize the benzofuran core at various positions makes it a versatile building block for creating complex molecular architectures. tus.ac.jp
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 3-Bromo-5-fluoro-1-benzofuran, and how can reaction parameters be optimized for higher purity?
- Methodological Answer : The synthesis of halogenated benzofuran derivatives often involves halogenation reactions (e.g., electrophilic substitution) or cross-coupling strategies (e.g., Suzuki-Miyaura coupling). For this compound, bromination at the 3-position and fluorination at the 5-position require careful control of reaction conditions, such as temperature (-20°C storage for intermediates to prevent decomposition ), solvent polarity, and catalysts. Optimization can be achieved by adjusting stoichiometric ratios of halogenating agents (e.g., NBS for bromination) and using directing groups to enhance regioselectivity. Purity improvement may involve recrystallization from non-polar solvents or column chromatography .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromatic proton environments.
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for verifying stereoelectronic effects (e.g., dihedral angles between benzofuran rings and substituents) .
- Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns.
- HPLC : Assesses purity (>97% as per industrial standards) .
Q. What are the critical safety considerations when synthesizing and handling this compound, especially regarding waste management?
- Methodological Answer : Brominated and fluorinated compounds require strict safety protocols:
- Storage : Keep intermediates below -20°C to prevent degradation .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment.
- Waste Disposal : Segregate halogenated waste and collaborate with certified treatment agencies to avoid environmental contamination .
Advanced Research Questions
Q. How do electronic effects of bromo and fluoro substituents influence the reactivity and stability of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of bromo (-I effect) and fluoro (-I, -R effects) groups reduces electron density on the benzofuran ring, potentially slowing electrophilic substitution but enhancing oxidative stability. Computational studies (DFT calculations) can map charge distribution and predict reactive sites. Experimental validation involves comparing reaction rates with analogs (e.g., 5-chloro derivatives) under identical conditions .
Q. What approaches are used to reconcile conflicting data regarding the biological activity of halogenated benzofuran derivatives in different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). Strategies include:
- Standardization : Use common positive controls (e.g., fluconazole for antifungal assays) and solvent systems (DMSO concentration <1%).
- Meta-Analysis : Compare crystal structure data (e.g., substituent orientation in active sites ) with activity trends across studies.
- Dose-Response Studies : Establish EC/IC curves to quantify potency variations .
Q. How can computational chemistry tools predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, prioritizing halogen bonding (Br···O/N) and hydrophobic contacts. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent descriptors (e.g., Hammett σ constants) with bioactivity. Validation involves synthesizing analogs with modified substituents and testing in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
